molecular formula C10H11BrO4S B8565302 ethyl 4-bromo-2-methanesulfonylbenzoate CAS No. 773128-72-6

ethyl 4-bromo-2-methanesulfonylbenzoate

Cat. No.: B8565302
CAS No.: 773128-72-6
M. Wt: 307.16 g/mol
InChI Key: QPESNLGXWNKLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-methanesulfonylbenzoate (C₁₀H₁₁BrO₄S) is a benzoate ester derivative featuring a bromine substituent at the para position and a methanesulfonyl group at the ortho position of the aromatic ring. This compound is characterized by its molecular weight of 307.21 g/mol and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its ethyl ester moiety balances lipophilicity and solubility, making it suitable for diverse synthetic applications .

Properties

CAS No.

773128-72-6

Molecular Formula

C10H11BrO4S

Molecular Weight

307.16 g/mol

IUPAC Name

ethyl 4-bromo-2-methylsulfonylbenzoate

InChI

InChI=1S/C10H11BrO4S/c1-3-15-10(12)8-5-4-7(11)6-9(8)16(2,13)14/h4-6H,3H2,1-2H3

InChI Key

QPESNLGXWNKLCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2-methanesulfonylbenzoate typically involves the esterification of 4-bromo-2-(methanesulfonyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-bromo-2-methanesulfonylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

    Oxidation: Hydrogen peroxide in acetic acid is effective for oxidizing the methanesulfonyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(methanesulfonyl)benzoate.

    Reduction: Ethyl 4-bromo-2-(methanesulfonyl)benzyl alcohol.

    Oxidation: this compound sulfone.

Scientific Research Applications

ethyl 4-bromo-2-methanesulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-bromo-2-methanesulfonylbenzoate exerts its effects involves interactions with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include variations in substituents (halogen type, sulfonyl groups, and ester alkyl chains). Below is a comparative analysis:

Table 1: Comparative Properties of Ethyl 4-Bromo-2-Methanesulfonylbenzoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound C₁₀H₁₁BrO₄S 307.21 Br (C4), SO₂CH₃ (C2), ethyl ester Cross-coupling, nucleophilic substitution Pharmaceutical intermediates
Ethyl 4-chloro-2-methanesulfonylbenzoate C₁₀H₁₁ClO₄S 262.71 Cl (C4), SO₂CH₃ (C2), ethyl ester Faster SNAr due to Cl’s lower electronegativity Agrochemical synthesis
Mthis compound C₉H₉BrO₄S 293.14 Br (C4), SO₂CH₃ (C2), methyl ester Higher solubility in polar solvents Crystallography studies
Ethyl 4-bromo-2-toluenesulfonylbenzoate C₁₆H₁₅BrO₄S 383.26 Br (C4), SO₂C₆H₄CH₃ (C2), ethyl ester Steric hindrance reduces reaction rates Specialty polymer precursors
Metsulfuron-methyl (from ) C₁₄H₁₅N₅O₆S 381.36 SO₂-linkage to triazine ring, methyl ester Herbicidal activity via ALS enzyme inhibition Sulfonylurea herbicide

Key Findings from Comparative Analysis

  • Halogen Effects : Replacing bromine with chlorine (e.g., ethyl 4-chloro-2-methanesulfonylbenzoate) reduces molecular weight and alters reactivity. Chlorine’s smaller atomic radius and lower electronegativity favor faster nucleophilic aromatic substitution (SNAr) but diminish utility in cross-coupling reactions compared to bromine .
  • Ester Chain Impact: Methyl esters (e.g., mthis compound) exhibit higher solubility in polar solvents like methanol, whereas ethyl esters enhance lipophilicity, improving membrane permeability in drug design .
  • Sulfonyl Group Variations : Toluenesulfonyl analogs introduce steric bulk, slowing reaction kinetics but increasing thermal stability. Methanesulfonyl groups, being smaller, are preferred in reactions requiring electrophilic activation .
  • Biological Activity : Compounds like metsulfuron-methyl () demonstrate how sulfonylurea linkages to heterocyclic rings confer herbicidal activity, unlike the target compound’s bromine-driven synthetic utility. Structural similarity metrics (e.g., Tanimoto coefficients) would classify these as dissimilar due to divergent core scaffolds, despite shared sulfonyl groups .

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